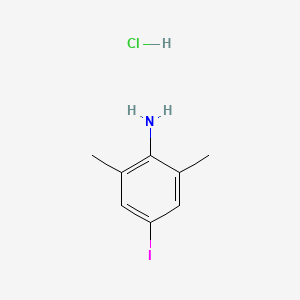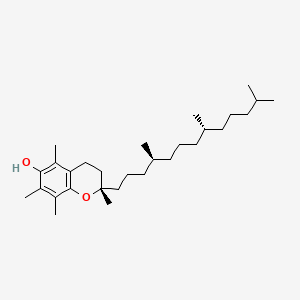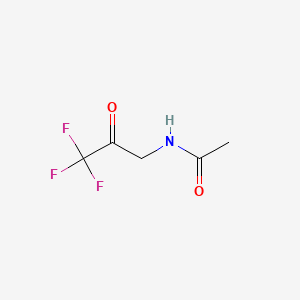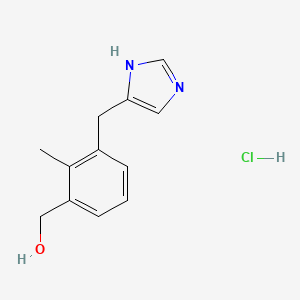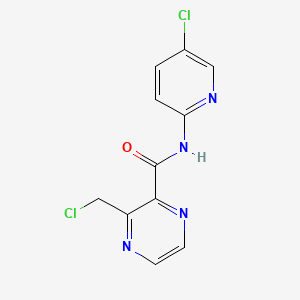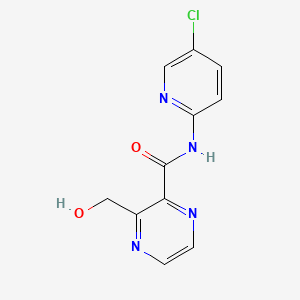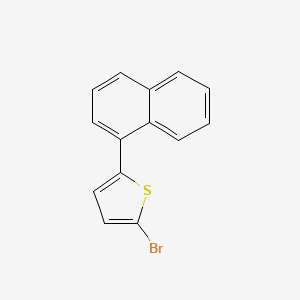![molecular formula C19H28Cl2N2O6Si B584364 [(1S,2R)-3-[tert-ブチル(ジメチル)シリル]オキシ-2-[(2,2-ジクロロアセチル)アミノ]-1-(4-ニトロフェニル)プロピル]アセテート CAS No. 864529-27-1](/img/structure/B584364.png)
[(1S,2R)-3-[tert-ブチル(ジメチル)シリル]オキシ-2-[(2,2-ジクロロアセチル)アミノ]-1-(4-ニトロフェニル)プロピル]アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is a complex organic compound with a variety of functional groups, including silyl ethers, amides, and nitro groups
科学的研究の応用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and protein modifications due to the presence of the amide and nitro groups.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the introduction of the dichloroacetamido group through an amide coupling reaction. The nitrophenyl group is usually introduced via a nitration reaction of an aromatic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The silyl ether group can be deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Deprotection of Silyl Ether: Formation of the free hydroxyl group.
作用機序
The mechanism of action of Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The silyl ether group can be selectively deprotected, allowing for targeted delivery of the active compound.
類似化合物との比較
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for the protection of hydroxyl groups.
2,2-Dichloroacetamide: A common amide used in organic synthesis.
4-Nitrophenyl acetate: Used as a model compound in enzymatic studies.
Uniqueness
Chloramphenicol 2-(O-tert-Butyldimethylsilyl)methyl 1-Acetate is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both silyl ether and nitro groups allows for selective modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
864529-27-1 |
|---|---|
分子式 |
C19H28Cl2N2O6Si |
分子量 |
479.4 g/mol |
IUPAC名 |
[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C19H28Cl2N2O6Si/c1-12(24)29-16(13-7-9-14(10-8-13)23(26)27)15(22-18(25)17(20)21)11-28-30(5,6)19(2,3)4/h7-10,15-17H,11H2,1-6H3,(H,22,25)/t15-,16-/m1/s1 |
InChIキー |
CFLYOAVJFORAKJ-HZPDHXFCSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
異性体SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
正規SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO[Si](C)(C)C(C)(C)C)NC(=O)C(Cl)Cl |
同義語 |
N-[(1R,2R)-2-(Acetyloxy)-1-(O-tert-butyldimethylsilyl)methyl-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide; N-[(1R,2R)-2-(Acetyloxy)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(4-nitrophenyl)ethyl]-2,2-dichloro-acetamide. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)
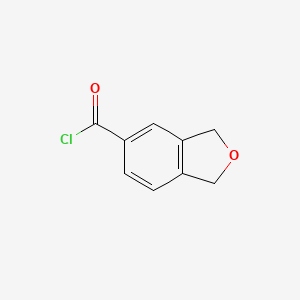
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
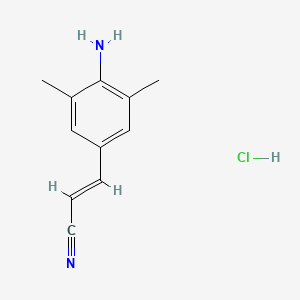
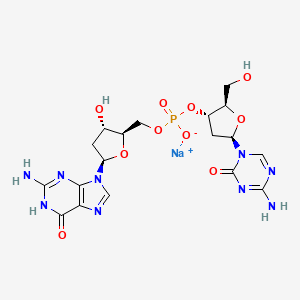
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)
